molecular formula C11H13N5O3 B2682318 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428374-29-1

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2682318
CAS No.: 1428374-29-1
M. Wt: 263.257
InChI Key: YJGQRRHWNWYNLE-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocycles constitute the backbone of approximately 85% of clinically approved pharmaceuticals, owing to their structural versatility and capacity to mimic endogenous biomolecules. Nitrogen-containing heterocycles, in particular, dominate drug discovery due to their ability to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets. Pyrazole and oxadiazole derivatives have emerged as privileged scaffolds, with demonstrated efficacy across therapeutic areas including oncology, infectious diseases, and inflammation.

The pyrazolo[5,1-b]oxazine core combines a five-membered pyrazole ring fused to a six-membered oxazine, introducing conformational constraints that enhance target selectivity. Similarly, 1,3,4-oxadiazoles serve as bioisosteric replacements for ester and amide functionalities, improving metabolic stability while maintaining pharmacophore geometry. The hybridization of these systems in N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxamide creates a multifunctional architecture capable of engaging diverse biological pathways.

Structural Features of Hybrid Pyrazolo-Oxazine and Oxadiazole Scaffolds

The compound’s structure features three distinct regions:

  • Pyrazolo[5,1-b]oxazine core : A bicyclic system with nitrogen atoms at positions 1 and 3 of the pyrazole ring and an oxygen atom in the partially saturated oxazine moiety.
  • 1,3,4-Oxadiazole substituent : A five-membered aromatic ring containing two nitrogen and one oxygen atom, substituted with a methyl group at position 5.
  • Carboxamide linker : Connects the oxadiazole methyl group to the pyrazolo-oxazine core, providing rotational flexibility for target engagement.

Table 1: Key Structural Attributes

Scaffold Component Structural Role Physicochemical Contribution
Pyrazolo-oxazine Rigid bicyclic framework Enhances binding affinity through conformational restriction
1,3,4-Oxadiazole Planar aromatic system Improves metabolic stability and π-orbital interactions
Methyl group Electron-donating substituent Modulates electron density and lipophilicity

The methyl group on the oxadiazole ring reduces polarity, potentially enhancing blood-brain barrier permeability, while the carboxamide linker facilitates hydrogen bonding with protease active sites.

Historical Development of Pyrazolo[5,1-b]Oxazine and 1,3,4-Oxadiazole Derivatives

The synthetic exploration of pyrazolo-oxazines began in the late 1990s with the work of Frank et al., who demonstrated their utility as kinase inhibitors through [3+3] cycloaddition strategies. Parallel developments in oxadiazole chemistry during the 1980s revealed their potential as bioisosteres, particularly in antitubercular and antiviral agents.

Key milestones include:

  • 2005 : First report of pyrazolo[5,1-b]oxazine-3-carboxamides as PDE4 inhibitors
  • 2011 : Introduction of pyrazolo-oxazine dione derivatives as dual Nox4/Nox1 inhibitors for pulmonary fibrosis
  • 2020s : Computational optimization of hybrid scaffolds using quantum mechanical modeling and molecular docking

The convergence of these synthetic lineages enabled the rational design of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxamide, combining the pharmacological heritage of both heterocyclic systems.

Research Objectives and Scope

This review focuses on three research dimensions:

  • Synthetic Methodologies : Comparative analysis of cyclocondensation vs. transition metal-catalyzed approaches for scaffold assembly
  • Structure-Activity Relationships (SAR) : Systematic evaluation of substituent effects on target affinity and selectivity
  • Biological Applications : Mechanistic insights into kinase inhibition, antimicrobial activity, and antifibrotic potential

The exclusion of pharmacokinetic and safety data aligns with the compound’s preclinical status, emphasizing molecular design over clinical translation. Contemporary studies prioritize the exploration of:

  • Tautomeric behavior of the pyrazolo-oxazine core under physiological conditions
  • Role of the oxadiazole methyl group in modulating cytochrome P450 interactions
  • Hybrid scaffold compatibility with fragment-based drug discovery platforms

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-7-14-15-9(19-7)6-12-10(17)8-5-13-16-3-2-4-18-11(8)16/h5H,2-4,6H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGQRRHWNWYNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a pyrazolo[5,1-b][1,3]oxazine moiety. Its molecular formula is C12H14N4O2C_{12}H_{14}N_4O_2, and it has a molecular weight of approximately 246.27 g/mol. The presence of the oxadiazole group is significant as it is often associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain oxadiazole derivatives had minimum inhibitory concentrations (MIC) lower than conventional antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been reported to inhibit the growth of human cancer cell lines such as MCF7 (breast cancer) and HUH7 (liver cancer), with IC50 values significantly lower than those of standard chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Effects

The anti-inflammatory effects of oxadiazole derivatives have also been documented. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .

Synthesis and Evaluation of Biological Activity

A study conducted by Ahsan et al. synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their biological activities. Among these compounds, some exhibited promising antibacterial and anticancer activities. Notably, one derivative showed an IC50 value of 18.78 µM against the HUH7 liver carcinoma cell line .

CompoundActivity TypeIC50 (µM)
Compound 5dAnticancer (HUH7)10.1
Compound 5cAntibacterial (Bacillus cereus)N/A
Compound 11iAnticancer (MDA-MB-231)N/A

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds often involve the inhibition of key enzymes or pathways relevant to disease processes. For example, some oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells . This inhibition leads to reduced proliferation and enhanced apoptosis in tumor cells.

Scientific Research Applications

Anticancer Applications

The compound's structure suggests potential anticancer activity, especially given the known properties of oxadiazole derivatives. Research indicates that compounds containing the oxadiazole moiety have demonstrated significant anticancer effects across various cancer cell lines.

Case Studies

  • Salahuddin et al. synthesized various substituted oxadiazoles and screened them for anticancer activity. Their findings indicated that certain derivatives exhibited over 90% growth inhibition against multiple cancer cell lines including CNS and renal cancers .
  • Holla et al. developed a series of oxadiazole derivatives tested against human cancer cell lines such as breast and ovarian cancers. Some compounds showed GI50 values below 10 µM, indicating high potency .
  • El-Din et al. designed new 1,3,4-oxadiazole derivatives with sulfonamide groups that displayed broad-spectrum antiproliferative activity against several cancer types .

Neuroprotective Applications

Recent studies have suggested that compounds like N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide may have neuroprotective properties.

Alzheimer's Disease Research

Research has indicated that oxadiazole derivatives could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of tau protein aggregation is a key area of interest. Certain oxadiazole-based compounds have been reported to interact with tau proteins and inhibit their aggregation, potentially mitigating neurodegeneration .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound and related compounds:

Application Area Study Reference Findings
Anticancer ActivitySalahuddin et al.Over 90% growth inhibition against CNS and renal cancers .
Anticancer ActivityHolla et al.GI50 values <10 µM for various human cancer cell lines .
NeuroprotectionEl-Din et al.Inhibition of tau protein aggregation linked to Alzheimer's disease .

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